molecular formula C16H14F3N3OS2 B2883762 3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 371945-19-6

3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B2883762
CAS RN: 371945-19-6
M. Wt: 385.42
InChI Key: MPKZNIKRGQKWMJ-UHFFFAOYSA-N
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Description

3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14F3N3OS2 and its molecular weight is 385.42. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity and Enzyme Inhibition

Studies have identified the antiproliferative properties of 2-arylcarboxamide-thieno[2,3-b]pyridines against specific enzymes like phospholipase C. Modifications to the compound's structure, particularly at the 3-amino and 2-aryl carboxamide functionalities, drastically affect its activity. This highlights the compound's potential in cancer research, specifically in designing inhibitors targeting enzyme activities within cancer cells (van Rensburg et al., 2017).

Synthetic Approaches to Heterocyclic Derivatives

The compound serves as a versatile synthon for developing various heterocyclic derivatives, including thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines. These derivatives have applications ranging from antimicrobial agents to potential cancer therapeutics, underscoring the compound's utility in medicinal chemistry and drug development (El-Meligie et al., 2020).

Molecular Docking and Computational Studies

Further research includes computational studies and molecular docking to understand the interaction of thienopyridine derivatives with biological targets. This approach is crucial for rational drug design, allowing scientists to predict how modifications to the compound might enhance or reduce its efficacy in binding to specific enzymes or receptors (Jayarajan et al., 2019).

Novel Synthetic Routes and Chemical Reactivity

Exploratory synthesis research has led to the development of new synthetic routes for creating thienopyridine and thienopyrimidine derivatives, providing insights into the compound's chemical reactivity and potential for generating novel pharmacophores. Such studies are foundational for the discovery of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles (Bakhite et al., 2005).

properties

IUPAC Name

3-amino-N-propan-2-yl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3OS2/c1-7(2)21-14(23)13-12(20)11-8(16(17,18)19)6-9(22-15(11)25-13)10-4-3-5-24-10/h3-7H,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKZNIKRGQKWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(propan-2-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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